3-Ethylpentanal
CAS No.: 39992-52-4
Cat. No.: VC7740624
Molecular Formula: C7H14O
Molecular Weight: 114.188
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39992-52-4 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.188 |
| IUPAC Name | 3-ethylpentanal |
| Standard InChI | InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | HIJLVHXVBWTMEV-UHFFFAOYSA-N |
| SMILES | CCC(CC)CC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Ethylpentanal is structurally defined as pentanal with an ethyl () substituent at the third carbon (Figure 1). The IUPAC name derives from the five-carbon aldehyde chain () and the ethyl branch position. Key features include:
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Molecular formula:
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Functional groups: Terminal aldehyde () and tertiary carbon center due to ethyl branching .
The compound’s three-dimensional conformation adopts a staggered geometry around the ethyl-substituted carbon, minimizing steric hindrance. Hybridization at the aldehyde carbon () and adjacent carbons () influences its electronic and steric properties3.
Synthesis and Industrial Production
Catalytic Hydrogenation
3-Ethylpentanal is synthesized via hydrogenation of 3-ethyl-1-pentenal using palladium on carbon () under pressure (1–3 atm) at 50–80°C. This method achieves yields >75% with minimal side products.
Oxidation of 3-Ethylpentanol
Controlled oxidation of 3-ethylpentanol () with pyridinium chlorochromate () in dichloromethane selectively produces the aldehyde without over-oxidation to carboxylic acids .
Industrial Manufacturing
In petrochemical refineries, 3-ethylpentanal is isolated via fractional distillation of hydrocarbon streams, followed by oxidative cleavage of alkenes using ozone or potassium permanganate .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling point | 141.2°C at 760 mmHg | Experimental |
| Density () | 0.805 g/cm³ | ASTM D4052 |
| Vapor pressure () | 5.92 mmHg | Antoine equation |
| Refractive index () | 1.403 | Abbe refractometer |
Spectroscopic Profiles
Reactivity and Functionalization
Oxidation Reactions
3-Ethylpentanal undergoes oxidation to 3-ethylpentanoic acid () using in acidic media . This reaction is pivotal in synthesizing esters for plasticizers and lubricants .
Reduction Pathways
Catalytic hydrogenation (e.g., , ) reduces the aldehyde to 3-ethylpentanol (), a precursor for fragrances and solvents .
Condensation Chemistry
The aldehyde group participates in aldol condensation with ketones or amines, forming α,β-unsaturated carbonyl compounds or imines . For example, reaction with ammonia yields Schiff bases, intermediates in heterocycle synthesis .
Industrial and Research Applications
Pharmaceutical Intermediates
3-Ethylpentanal is a building block for antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its derivative, 3-ethylpentanoic acid, is used in prodrug formulations .
Flavor and Fragrance Industry
The compound’s reduction product, 3-ethylpentanol, imparts fruity notes in perfumes and food additives .
Catalysis and Material Science
Recent studies highlight its role in iridium-catalyzed photoredox reactions to synthesize α-alkylated aldehydes, enhancing access to bioactive molecules .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Palladium-catalyzed δ-C–H arylation of 3-ethylpentanal derivatives enables stereoselective construction of chiral aldehydes, broadening applications in enantioselective drug synthesis .
Green Chemistry Initiatives
Solvent-free aldol condensations using mesoporous silica catalysts () improve sustainability by reducing waste and energy consumption .
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